5-(2-Nitrophenyl)-1-phenylpenta-2,4-dien-1-one
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Overview
Description
5-(2-Nitrophenyl)-1-phenylpenta-2,4-dien-1-one: is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a penta-2,4-dien-1-one backbone. This compound is notable for its conjugated system, which imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Nitrophenyl)-1-phenylpenta-2,4-dien-1-one can be achieved through the Wittig reaction, which involves the reaction of an aldehyde or ketone with a Wittig reagent (a triphenylphosphonium ylide). For instance, the reaction between 2-nitrobenzaldehyde and a suitable ylide can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-1-phenylpenta-2,4-dien-1-one is primarily influenced by its ability to participate in photochemical reactions. Upon exposure to light, the compound can undergo electronic excitation, leading to various photochemical transformations. The nitrophenyl group can act as a photoactivatable moiety, enabling the compound to form reactive intermediates that can interact with other molecules .
Comparison with Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the extended conjugated system.
2-Nitrophenylacetic acid: Contains a nitrophenyl group but differs in the overall structure and functional groups.
Uniqueness: 5-(2-Nitrophenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its conjugated dienone system, which imparts distinct electronic properties and reactivity compared to simpler nitrophenyl compounds .
Properties
CAS No. |
62322-77-4 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13NO3/c19-17(15-10-2-1-3-11-15)13-7-5-9-14-8-4-6-12-16(14)18(20)21/h1-13H |
InChI Key |
UKYXKTYQVRQUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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